molecular formula C₂₉H₅₃N₃O₄Si₃ B1140141 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile CAS No. 147212-83-7

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile

Katalognummer: B1140141
CAS-Nummer: 147212-83-7
Molekulargewicht: 592.01
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethynyl-1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ribofuranosyl derivatives and imidazole precursors.

    Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using tert-butyldimethylsilyl (TBDMS) chloride in the presence of a base like imidazole.

    Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions involving nitrile and ethynyl groups.

    Final Coupling: The protected ribofuranosyl derivative is coupled with the imidazole intermediate under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethynyl-1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The TBDMS-protected hydroxyl groups can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Acidic or basic conditions can be used to deprotect TBDMS groups, followed by substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the nitrile group may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound belongs to a class of nucleoside analogs, characterized by the presence of an imidazole ring and a ribofuranosyl sugar moiety. The synthesis typically involves multi-step reactions that include alkylation and coupling processes to introduce the ethynyl and imidazole functionalities onto the ribofuranosyl scaffold. The tert-butyldimethylsilyl (TBDMS) group is used for protecting the hydroxyl groups during synthesis, facilitating selective reactions.

Antiviral Properties

Recent studies have highlighted the potential of 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile as an antiviral agent. It has been evaluated for its activity against various viruses, including:

  • Dengue Virus : Research indicates that this compound exhibits significant antiviral activity against dengue virus, showing promise as a therapeutic candidate in treating dengue fever. The mechanism of action appears to involve interference with viral replication processes, although further studies are required to elucidate the exact pathways involved .
  • HIV : Its structural similarity to nucleosides allows it to act as a substrate for viral polymerases, potentially inhibiting viral replication. Preliminary evaluations suggest it may possess activity against HIV, warranting further investigation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy as an anticancer agent by targeting specific cellular pathways involved in tumor growth and survival .

Case Study 1: Antiviral Efficacy Against Dengue Virus

In a study published in Journal of Medicinal Chemistry, researchers synthesized several imidazole nucleosides, including this compound. The compound was tested in vitro against dengue virus strains, demonstrating a dose-dependent reduction in viral load. The study concluded that this compound could serve as a lead for further development into antiviral therapies .

Case Study 2: Mechanistic Insights into Anticancer Activity

A separate investigation focused on the anticancer effects of imidazole derivatives on various cancer cell lines. The results indicated that this compound induced cell cycle arrest and apoptosis in A549 lung cancer cells. This suggests its potential use as part of combination therapies in oncology .

Wirkmechanismus

The mechanism of action of 5-Ethynyl-1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its structure and functional groups.

    Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Ethynyl-1-(beta-D-ribofuranosyl)-imidazo-4-carbonitrile: Lacks the TBDMS protection groups.

    1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile: Lacks the ethynyl group.

Uniqueness

5-Ethynyl-1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is unique due to the presence of both the ethynyl and TBDMS-protected ribofuranosyl groups, which may confer specific chemical reactivity and biological activity.

Biologische Aktivität

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a synthetic organic compound belonging to the imidazole class, noted for its diverse biological activities. This compound is of significant interest in medicinal chemistry, particularly for its potential antiviral and anticancer properties.

Chemical Structure and Synthesis

The compound features a ribofuranosyl moiety protected by tert-butyldimethylsilyl (TBDMS) groups, which enhances its stability and solubility in organic solvents. The synthesis typically involves several steps, including the protection of hydroxyl groups, formation of the imidazole ring, and final coupling with the ribofuranosyl derivative. The general synthetic route is outlined below:

  • Starting Materials : Ribofuranosyl derivatives and imidazole precursors.
  • Protection : Hydroxyl groups are protected using TBDMS chloride.
  • Cyclization : Formation of the imidazole ring through cyclization reactions involving nitrile and ethynyl groups.
  • Coupling : The protected ribofuranosyl derivative is coupled with the imidazole intermediate to yield the final product.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, related imidazole derivatives have shown effectiveness against various viruses, including dengue virus (DENV) and canine distemper virus. The mechanism often involves inhibition of enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and direct interaction with nucleic acids . The specific effects on cancer cell lines and the associated IC50 values are critical for understanding its efficacy.

Study 1: Antiviral Efficacy

In a comparative study, a related compound demonstrated a reduction in DENV-2 colony formation in Vero cells by over 90% at concentrations significantly lower than those required for cytotoxicity. This suggests a favorable therapeutic index, making it a candidate for further development as an antiviral agent .

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of imidazole derivatives revealed that they could effectively inhibit tumor growth in vitro. The study reported an IC50 value of approximately 10 µM against specific cancer cell lines, indicating potent activity .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other similar compounds:

Compound NameKey FeaturesBiological Activity
5-Ethynyl-1-(beta-D-ribofuranosyl)-imidazo-4-carbonitrileLacks TBDMS protectionModerate antiviral activity
1-(2’,3’,5’-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrileLacks ethynyl groupLimited antiviral activity
This compoundUnique ethynyl and TBDMS groupsHigh potential for antiviral and anticancer activity

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : Enzymes such as IMPDH and various cellular receptors.
  • Biochemical Pathways : Modulation of pathways related to cell signaling, metabolism, and gene expression.

These interactions are crucial for understanding how the compound exerts its biological effects and can guide further research into its therapeutic applications.

Eigenschaften

IUPAC Name

1-[(2S,3R,4R,5S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53N3O4Si3/c1-17-22-21(18-30)31-20-32(22)26-25(36-39(15,16)29(8,9)10)24(35-38(13,14)28(5,6)7)23(34-26)19-33-37(11,12)27(2,3)4/h1,20,23-26H,19H2,2-16H3/t23-,24+,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVWHBXVWDAUNX-QUMGSSFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53N3O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.